molecular formula C11H13NO3 B8096964 tert-Butyl 5-formylpicolinate

tert-Butyl 5-formylpicolinate

Cat. No.: B8096964
M. Wt: 207.23 g/mol
InChI Key: NIZVLZBGMVAKTA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 5-formylpicolinate typically involves the esterification of 5-formylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:

    Esterification Reaction:

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl 5-formylpicolinate undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvents

      Products: Corresponding carboxylic acids

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents

      Products: Corresponding alcohols

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Organic solvents

      Products: Halogenated derivatives

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity .

Scientific Research Applications

tert-Butyl 5-formylpicolinate has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.
    • Employed in the development of novel heterocyclic compounds.
  • Biology

    • Investigated for its potential as a ligand in coordination chemistry.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Used in the synthesis of pharmaceutical intermediates.
  • Industry

Mechanism of Action

The mechanism of action of tert-Butyl 5-formylpicolinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

tert-Butyl 5-formylpicolinate can be compared with other similar compounds such as:

  • tert-Butyl 5-methylpicolinate

    • Similar structure but with a methyl group instead of a formyl group.
    • Different reactivity and applications.
  • tert-Butyl 5-chloropicolinate

    • Contains a chlorine atom instead of a formyl group.
    • Different chemical properties and uses.
  • tert-Butyl 5-nitropicolinate

These comparisons highlight the unique properties and applications of this compound in various fields of research.

Properties

IUPAC Name

tert-butyl 5-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-5-4-8(7-13)6-12-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZVLZBGMVAKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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